(R)-Ruxolitinib is a potent and selective inhibitor of Janus kinase 1/2 (JAK1/2) enzymes. [] JAKs are intracellular enzymes involved in signal transduction pathways for various cytokines and growth factors. [] By inhibiting JAK1/2, (R)-ruxolitinib modulates these signaling pathways, making it a valuable tool for studying JAK-STAT signaling and related biological processes.
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile is a compound belonging to the class of pyrrolopyrimidines. Its molecular formula is C17H18N6, and it has a molecular weight of 306.373 g/mol. This compound is notable for its potential therapeutic applications, particularly in the fields of oncology and virology.
This compound has been the subject of various studies and patents, highlighting its significance in medicinal chemistry. It is also known by its chemical identifiers, including CAS numbers 1160597-27-2, 941678-49-5, and 941685-37-6.
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile can be classified as:
The synthesis of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile has been explored through various methods. One notable approach involves the use of Brønsted-acidic ionic liquids as catalysts, which aligns with principles of green chemistry by promoting environmentally friendly processes.
The synthesis typically requires the following steps:
These methods have been refined to enhance yield and purity while minimizing environmental impact.
The molecular structure of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile features a complex arrangement:
The compound undergoes several key reactions that are crucial for its biological activity:
Mechanistic studies indicate that the compound competes with ATP for binding at the kinase domain, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.
The primary mechanism of action for 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile involves:
Research indicates that this inhibition leads to reduced cell proliferation in certain cancer types and modulates immune responses in viral infections.
Analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized compounds.
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile has several promising applications:
The compound is systematically named 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile according to IUPAC conventions [2]. This nomenclature precisely defines its structure:
The compound has a molecular formula of C₁₇H₁₈N₆, with a molecular weight of 306.365 g/mol [1] [2]. Key physicochemical properties include:
Table 1: Atomic Composition and Properties
Element | Count | Property | Value |
---|---|---|---|
Carbon | 17 | Molecular Weight | 306.365 g/mol |
Hydrogen | 18 | Exact Mass | 306.159302 g/mol |
Nitrogen | 6 | Topological Polar Surface Area | 161 Ų [4] |
The stereocenter at the C3 position of the propanenitrile chain exhibits chirality, with the (R)-enantiomer being the biologically active form. The isomeric SMILES notation C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
confirms the (R)-configuration [4]. This stereochemistry is critical for JAK kinase inhibition, as the (S)-enantiomer shows reduced activity.
Pyrrolo[2,3-d]pyrimidine serves as a privileged scaffold in kinase inhibitors due to its ability to mimic purine nucleotides and occupy the ATP-binding pocket. Key structural comparisons:
Table 2: Structural Analogues and Key Modifications
Compound | Core Modification | Target | |
---|---|---|---|
Keyword Compound | 3-Cyclopentylpropanenitrile at pyrazole N1 | JAK1/JAK2 | |
Tofacitinib (PubChem CID 9929671) | Piperidine substitution | JAK3 | |
PP121 | 1-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine | Pan-kinase | |
PF-04965842 (Abrocitinib) | Cyclobutyl-sulfonamide linkage | JAK1-selectivity | [3] |
The keyword compound distinctively integrates:
Crystallographic Analysis
Crystalline salt forms enhance pharmaceutical stability. Key forms include:
Table 3: Crystallographic Signatures of Salt Forms
Salt Form | PXRD Peaks (2θ, °) | DSC Endotherm | Space Group | |
---|---|---|---|---|
Free Base | Not reported | Not available | Unknown | |
Hydrobromide (H1) | 7.2, 14.3, 18.1, 21.5 | 225°C (decomp.) | Monoclinic | |
Phosphate | 6.5, 13.0, 19.8, 26.4 | 215–220°C | Triclinic | [6] |
Crystallization typically uses polar aprotic solvents (e.g., ethyl acetate), with slow cooling inducing nucleation [6].
Spectroscopic Characterization
Thermogravimetric analysis (TGA) of the phosphate salt confirms dehydration below 100°C and decomposition above 220°C, correlating with DSC endotherms [6].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8